molecular formula C18H26ClN3O2 B12751556 2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide CAS No. 124500-15-8

2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide

Cat. No.: B12751556
CAS No.: 124500-15-8
M. Wt: 351.9 g/mol
InChI Key: JXDRTTNJEIKNRL-UHFFFAOYSA-N
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Description

2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chlorophenyl group, and a hydroxybutyric acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide typically involves multiple steps. One common method starts with the preparation of 4-(p-chlorophenyl)-4-hydroxybutyric acid, which is then reacted with pyrrolidine to form 2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid. The final step involves the reaction of this intermediate with isopropylidenehydrazide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-4,5,6,7-tetrahydro-pyrrolo [2,3-c] pyridines
  • 2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid benzylamide

Uniqueness

2-Pyrrolidinomethyl-4-(p-chlorophenyl)-4-hydroxybutyric acid isopropylidenehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

124500-15-8

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-hydroxy-N-(propan-2-ylideneamino)-2-(pyrrolidin-1-ylmethyl)butanamide

InChI

InChI=1S/C18H26ClN3O2/c1-13(2)20-21-18(24)15(12-22-9-3-4-10-22)11-17(23)14-5-7-16(19)8-6-14/h5-8,15,17,23H,3-4,9-12H2,1-2H3,(H,21,24)

InChI Key

JXDRTTNJEIKNRL-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C(CC(C1=CC=C(C=C1)Cl)O)CN2CCCC2)C

Origin of Product

United States

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